Cas no 26347-08-0 (2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester)

2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester
- Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate
- Ethyl 2-butylcycloprop-2-ene-1-carboxylate
- 26347-08-0
- MFCD29066404
-
- MDL: MFCD29066404
- Inchi: InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3
- InChI Key: PKGWUJQDJAHNRP-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 168.115029749Da
- Monoisotopic Mass: 168.115029749Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 6
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB276130-1 g |
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate; . |
26347-08-0 | 1g |
€690.00 | 2023-04-26 | ||
abcr | AB276130-1g |
Ethyl 2-n-butylcycloprop-2-ene-1-carboxylate; . |
26347-08-0 | 1g |
€690.00 | 2025-02-15 |
2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester Related Literature
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester
Recent Advances in the Study of 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester (CAS: 26347-08-0)
The compound 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester (CAS: 26347-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Recent studies have highlighted the synthetic versatility of 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester. A 2023 publication in the Journal of Medicinal Chemistry demonstrated an efficient, scalable synthesis route for this compound, achieving high yields and purity. The method involves a multi-step process starting from readily available precursors, with key steps including cyclopropanation and esterification. The optimized synthesis protocol has opened new avenues for large-scale production, facilitating further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have shown that 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has been found to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 12.3 μM, while showing minimal activity against COX-1. This selectivity profile suggests potential applications as a lead compound for developing novel anti-inflammatory agents with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further investigations into the mechanism of action have revealed that the cyclopropene ring system in this compound plays a crucial role in its biological activity. Molecular docking studies indicate that the compound binds to the active site of COX-2 through multiple hydrogen bonding interactions, with the butyl side chain contributing to enhanced lipophilicity and membrane permeability. These findings were corroborated by molecular dynamics simulations published in a 2024 Bioorganic & Medicinal Chemistry paper.
Recent advancements in formulation technology have also explored the potential of 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester in drug delivery systems. A study published in the International Journal of Pharmaceutics (2024) demonstrated that the compound could be effectively encapsulated in polymeric nanoparticles, significantly improving its aqueous solubility and bioavailability. The nanoparticle formulation showed enhanced anti-inflammatory efficacy in animal models of acute inflammation, with reduced systemic toxicity compared to the free compound.
While the therapeutic potential of 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester is promising, several challenges remain to be addressed. Current research efforts are focused on optimizing the compound's pharmacokinetic properties, particularly its metabolic stability and elimination half-life. Additionally, comprehensive toxicological evaluations are underway to assess its safety profile for potential clinical applications. The compound's unique chemical structure continues to inspire novel synthetic derivatives with improved pharmacological properties.
In conclusion, recent studies on 2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester (CAS: 26347-08-0) have demonstrated its potential as a valuable scaffold in medicinal chemistry. The compound's selective enzyme inhibition, combined with advances in its synthesis and formulation, position it as an interesting candidate for further drug development. Future research directions may include structure-activity relationship studies to optimize potency and selectivity, as well as investigations into additional therapeutic indications beyond inflammation.
26347-08-0 (2-Cyclopropene-1-carboxylic acid, 2-butyl-, ethyl ester) Related Products
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
